molecular formula C16H20N2OS B11123391 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide

Cat. No.: B11123391
M. Wt: 288.4 g/mol
InChI Key: ZAWJNRABEXSOTQ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the thiazole ring, which is further connected to a pentanamide group

Preparation Methods

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with a suitable amine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity .

Chemical Reactions Analysis

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pentanamide

InChI

InChI=1S/C16H20N2OS/c1-4-5-6-15(19)18-16-17-14(10-20-16)13-8-7-11(2)9-12(13)3/h7-10H,4-6H2,1-3H3,(H,17,18,19)

InChI Key

ZAWJNRABEXSOTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)C)C

Origin of Product

United States

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